molecular formula C12H15NO3 B1303490 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 423769-78-2

4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1303490
CAS RN: 423769-78-2
M. Wt: 221.25 g/mol
InChI Key: JSEIYOKZAHNTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" is a pyrrole derivative, which is a five-membered aromatic heterocycle with a nitrogen atom. Pyrrole derivatives are known for their diverse biological activities and their use in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One approach is the ring-closing metathesis to create functionalized cyclohexene skeletons, as seen in the synthesis of a related compound, (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, which uses L-serine as a starting material . Another method involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide . Additionally, cyclopropylideneacetic acids and esters can be cyclized using CuX(2)-mediated reactions to yield various cyclic compounds .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the five-membered ring, which contributes to the aromaticity and reactivity of the molecule. The substituents on the pyrrole ring, such as acetyl or cyclopropyl groups, can significantly influence the chemical properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. For instance, ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate reacts with diazomethane to yield cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives . Moreover, nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids can undergo 1,3-dipolar cycloaddition to form pyrrolo[1,2-c]thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives like "4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid" are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. The steric hindrance provided by substituents such as the cyclopropyl group can also impact the molecule's reactivity and the outcome of chemical reactions.

Scientific Research Applications

Organic Synthesis and Reactions

Compounds similar to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been extensively studied for their unique reactivity and potential in synthesizing novel heterocyclic compounds. For instance, research has been conducted on the synthesis and reactions of related pyrrolopyrimidine derivatives, showcasing their ability to undergo transformations leading to complex cyclic structures, which are of interest in organic chemistry for their potential applications in drug design and material science Kurihara, Nasu, & Adachi, 1983.

Antioxidant Properties

Derivatives of pyrrole compounds, including those structurally related to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, have shown notable antioxidant activity. This is significant for medicinal chemistry as antioxidants play a crucial role in protecting against oxidative stress, which is linked to various diseases Zaki et al., 2017.

Material Science Applications

In the realm of material science, compounds akin to 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid have been explored for their potential applications. For instance, the study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate revealed insights into the formation of dimers in the solid state, which is relevant for the development of novel materials with specific optical properties Singh, Rawat, & Sahu, 2014.

Pharmacological Interest

The synthesis of new 1H-1-pyrrolylcarboxamides, which share a core structure with 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, highlights the ongoing interest in pyrrole derivatives for their potential pharmacological activities. These compounds are synthesized with the intention of exploring their biological activities, which could lead to the development of new therapeutic agents Bijev, Prodanova, & Nankov, 2003.

Safety and Hazards

The compound is classified as harmful in contact with skin (H312), harmful if inhaled (H332), may cause respiratory irritation (H335), harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-6-10(8(3)14)11(12(15)16)7(2)13(6)9-4-5-9/h9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEIYOKZAHNTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C2CC2)C)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381559
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

423769-78-2
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423769-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.